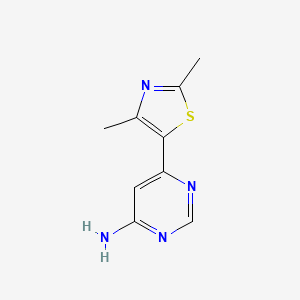

6-(2,4-Diméthyl-1,3-thiazol-5-yl)pyrimidin-4-amine

Vue d'ensemble

Description

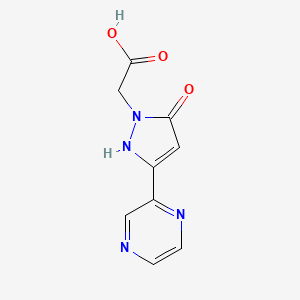

6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 2, 4, and 5 . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the structure of 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one was established based on spectral data, elemental analyses, and alternative synthetic routes .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the hybrid molecule of 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one was prepared via condensation of the carboxylic acid with ortho-phenylenediamine and was further alkylated with aryl/hetaryl chloroacetamides and benzyl chloride to produce a series of S-alkyl derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-ol has a molecular weight of 207.26 .Applications De Recherche Scientifique

Applications antioxydantes

Les dérivés du thiazole, y compris le composé en question, ont été identifiés comme de puissants antioxydants. Ces composés peuvent neutraliser les radicaux libres, qui sont des molécules instables pouvant provoquer un stress oxydatif conduisant à des dommages cellulaires. Les propriétés antioxydantes des thiazoles les rendent précieux dans la recherche visant à traiter les maladies causées par le stress oxydatif, telles que les troubles neurodégénératifs .

Applications antimicrobiennes et antifongiques

L'activité antimicrobienne des composés thiazoliques est bien documentée. Il a été démontré qu'ils étaient efficaces contre une variété de bactéries, y compris les souches à Gram positif et à Gram négatif. De plus, les dérivés du thiazole présentent des propriétés antifongiques, ce qui en fait des candidats pour le développement de nouveaux agents antimicrobiens et antifongiques .

Recherche anticancéreuse

Les dérivés du thiazole ont montré un potentiel prometteur dans la recherche anticancéreuse. Ils peuvent agir comme agents cytotoxiques contre diverses lignées cellulaires cancéreuses, notamment les cellules de carcinome gastrique et d'adénocarcinome mammaire. La capacité à inhiber la prolifération des cellules cancéreuses fait des composés thiazoliques, tels que la 6-(2,4-diméthyl-1,3-thiazol-5-yl)pyrimidin-4-amine, des outils précieux dans la conception de nouveaux médicaments anticancéreux .

Recherche neuroprotectrice

Dans le domaine de la neuroprotection, les dérivés du thiazole sont étudiés pour leur potentiel à protéger les cellules neuronales des dommages ou de la dégénérescence. Cette application est particulièrement pertinente dans le contexte de maladies comme Alzheimer et Parkinson, où la protection neuronale pourrait ralentir la progression de la maladie .

Recherche anti-inflammatoire et analgésique

Les composés thiazoliques ont démontré des activités anti-inflammatoires et analgésiques significatives. Ils sont explorés pour leur utilisation potentielle dans le traitement des affections caractérisées par l'inflammation et la douleur, telles que l'arthrite et la douleur neuropathique .

Recherche antivirale

Les recherches sur les propriétés antivirales des thiazoles ont révélé leur potentiel dans la lutte contre les infections virales. Les dérivés du thiazole se sont avérés présenter une activité contre le VIH, ce qui en fait un axe de recherche pour le développement de nouvelles thérapies antirétrovirales .

Inhibition enzymatique

Les dérivés du thiazole sont connus pour inhiber diverses enzymes, ce qui est crucial dans le traitement de plusieurs maladies. Par exemple, ils peuvent agir comme inhibiteurs enzymatiques dans les voies métaboliques, conduisant potentiellement au développement de médicaments pour des affections comme le diabète et l'hypertension .

Applications agricoles

Au-delà de la recherche médicale, les dérivés du thiazole sont également utilisés en agriculture. Ils servent de base au développement de fongicides et de pesticides, contribuant à la protection des cultures et à l'amélioration des rendements .

Mécanisme D'action

Target of Action

The primary targets of 6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine are Cyclin-A2 and Cyclin-dependent kinase 2 . These proteins play crucial roles in cell cycle regulation, particularly in the transition from the G1 phase to the S phase and the progression of the M phase .

Mode of Action

The binding of the compound to these targets could potentially inhibit their activity, leading to alterations in cell cycle progression .

Biochemical Pathways

Given its targets, it is likely that the compound affects pathways related to cell cycle regulation . Disruption of these pathways could lead to downstream effects such as cell cycle arrest or apoptosis .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Given its targets, the compound could potentially induce cell cycle arrest or apoptosis, thereby exerting anti-proliferative effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Safety and Hazards

Orientations Futures

The future directions in the research of similar compounds involve the development of new drugs that overcome the rapid development in bacterial resistance to many groups of known antibiotics . One of the most relevant mechanisms of action being explored is the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD) .

Analyse Biochimique

Biochemical Properties

6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. It has been observed to interact with enzymes such as kinases and phosphatases, which are crucial in regulating cellular signaling pathways. The compound’s thiazole ring is known to facilitate binding interactions with these enzymes, potentially leading to inhibition or activation of their catalytic activities . Additionally, 6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine can interact with nucleic acids, influencing processes such as DNA replication and transcription.

Cellular Effects

The effects of 6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine on various cell types and cellular processes are profound. It has been shown to modulate cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are essential for cell proliferation, differentiation, and survival . This compound can also influence gene expression by acting as a transcriptional regulator, thereby affecting cellular metabolism and function. In cancer cells, 6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine has demonstrated cytotoxic effects, leading to apoptosis and inhibition of tumor growth .

Molecular Mechanism

At the molecular level, 6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. The compound’s ability to inhibit or activate enzymes is mediated by its interaction with the active sites of these enzymes, leading to changes in their catalytic activities . Additionally, 6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine can modulate gene expression by binding to transcription factors or DNA sequences, thereby influencing the transcriptional machinery.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of 6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.

Metabolic Pathways

6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating enzyme activities, thereby affecting overall cellular metabolism . It has been shown to interact with enzymes involved in the glycolytic pathway, leading to alterations in glucose metabolism and energy production.

Transport and Distribution

The transport and distribution of 6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its biological effects . The compound’s distribution is influenced by its physicochemical properties, such as solubility and membrane permeability.

Subcellular Localization

6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and the execution of its biochemical functions.

Propriétés

IUPAC Name |

6-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c1-5-9(14-6(2)13-5)7-3-8(10)12-4-11-7/h3-4H,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQZWXIVMOCACP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=CC(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

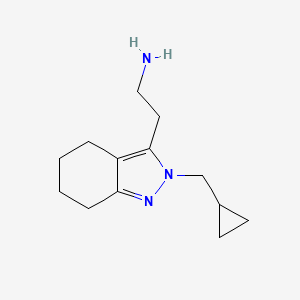

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484025.png)

![Methyl 2-(cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1484029.png)

![3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1484030.png)

![3-(Chloromethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484034.png)

![2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B1484035.png)

![3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1484038.png)

![3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1484039.png)

![1-(2-Azidoethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484042.png)